molecular formula C20H21N3O4S B2869614 1-benzyl-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione CAS No. 1251593-24-4

1-benzyl-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

Cat. No. B2869614
M. Wt: 399.47
InChI Key: JGLDRWJIDCRXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interactions with Phospholipid Cell Membranes

  • Benzothiadiazine Derivatives and Cell Membranes: Studies have investigated benzothiadiazine derivatives, including those similar to the compound , for their interactions with model zwitterionic cell membranes. The derivatives demonstrated strong affinity for staying at the cell membrane interface, with variations in solvation characteristics. This research contributes to understanding how benzothiadiazine derivatives, by extension, could interact with biological membranes, potentially informing their pharmacological properties (Hu & Martí, 2022).

Synthetic Advances and Applications

  • Synthesis of Morpholinecarboxylic Acid Derivatives

    A convenient synthesis method for optically active 3-morpholinecarboxylic acid and its derivatives has been developed. These intermediates could serve as building blocks for further synthesis of compounds related to the chemical , highlighting the versatility of morpholinecarboxylic acid derivatives in medicinal chemistry (Kogami & Okawa, 1987).

  • Antimicrobial Activity of Morpholinyl/Piperazinylbenzothiazines

    Structurally diverse morpholinyl/piperazinylbenzothiazines have been synthesized and evaluated for their antimicrobial activity. Some compounds demonstrated significant activity against bacterial species, showcasing the potential of benzothiadiazine derivatives as antimicrobial agents (Sharma, Kumar, & Vats, 2011).

  • Selective Rearrangements of Benzothiadiazines

    Research into the selective rearrangements of benzothiadiazines has provided insights into the structural transformations these compounds can undergo under specific conditions. This knowledge is crucial for designing synthesis pathways for new derivatives with desired biological activities (Gilchrist, Rees, & Vaughan, 1983).

Pharmacological Activities and Potential Applications

  • Norepinephrine Inhibitors: A study identified a new series of benzothiadiazole derivatives as potent and selective inhibitors of the norepinephrine transporter, suggesting potential therapeutic applications for disorders related to norepinephrine dysregulation. This highlights the pharmacological potential of benzothiadiazine derivatives in developing new treatments for neurological conditions (O'Neill et al., 2011).

properties

IUPAC Name

(1-benzyl-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-15-7-8-18-17(13-15)23(14-16-5-3-2-4-6-16)21-19(28(18,25)26)20(24)22-9-11-27-12-10-22/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLDRWJIDCRXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=CC=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

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